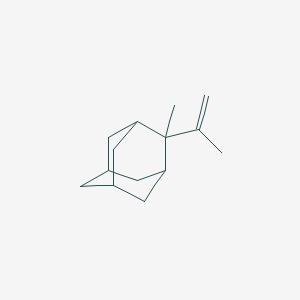

2-Methyl-2-(prop-1-en-2-yl)adamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(prop-1-en-2-yl)adamantane is an organic compound with the molecular formula C14H22 and a molecular weight of 190.32 g/mol . It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure and high stability. This compound is characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the adamantane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-1-en-2-yl)adamantane typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the adamantane molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. The final product is purified through distillation or recrystallization techniques to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-1-en-2-yl)adamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding adamantane ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum to yield reduced adamantane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

Oxidation: Adamantane ketones, carboxylic acids

Reduction: Reduced adamantane derivatives

Substitution: Halogenated adamantane derivatives

Scientific Research Applications

2-Methyl-2-(prop-1-en-2-yl)adamantane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives and polymers.

Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structure and stability.

Medicine: Explored for its antiviral and anticancer properties, as adamantane derivatives have shown activity against various viruses and cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(prop-1-en-2-yl)adamantane involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral enzymes, preventing viral replication. The compound’s cage-like structure allows it to fit into enzyme active sites, blocking substrate access and inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

1-Adamantanol: An alcohol derivative of adamantane with similar stability and reactivity.

2-Adamantanone: A ketone derivative with comparable chemical properties.

1-Bromoadamantane: A halogenated derivative used in similar substitution reactions.

Uniqueness

2-Methyl-2-(prop-1-en-2-yl)adamantane stands out due to its unique combination of a methyl group and a prop-1-en-2-yl group attached to the adamantane core. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

2-Methyl-2-(prop-1-en-2-yl)adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article explores the biological activity of this compound based on existing literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18. The compound features a methyl group and a prop-1-en-2-yl group attached to the second carbon of the adamantane framework, contributing to its distinct chemical properties. The presence of a double bond in the prop-1-en-2-yl group enhances its reactivity, making it an interesting subject for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Adamantane derivatives are known to inhibit certain viral enzymes, thereby preventing viral replication. The cage-like structure allows these compounds to fit into enzyme active sites, blocking substrate access and inhibiting enzyme function.

- Antiviral Activity : The compound has demonstrated effectiveness against viruses such as influenza. Its mechanism involves blocking viral entry or replication processes.

- Anticancer Properties : Studies suggest that adamantane derivatives can sensitize cancer cells to chemotherapy agents by inhibiting repair mechanisms in cancer cells, thus enhancing the cytotoxic effects of drugs like topotecan .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of adamantane derivatives, including this compound:

- Antiviral Studies : Research has shown that adamantane derivatives exhibit significant antiviral activity against influenza viruses. For instance, compounds similar to this compound were tested for their ability to inhibit viral replication in vitro, demonstrating effective IC50 values .

- Cytotoxicity in Cancer Cells : A study evaluated the combination of this compound with topotecan in HeLa cell lines. Results indicated that the combination treatment led to increased cytotoxicity compared to topotecan alone, suggesting a synergistic effect that enhances therapeutic efficacy .

- Inhibitory Effects on Plasmodium Species : Patents have documented the antiprotozoal effects of adamantane derivatives against various Plasmodium species responsible for malaria. This highlights their potential as therapeutic agents in treating malaria .

Properties

IUPAC Name |

2-methyl-2-prop-1-en-2-yladamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-9(2)14(3)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,1,4-8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZVQLPXHHOBED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1(C2CC3CC(C2)CC1C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439221 |

Source

|

| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38172-64-4 |

Source

|

| Record name | 2-Methyl-2-(prop-1-en-2-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.